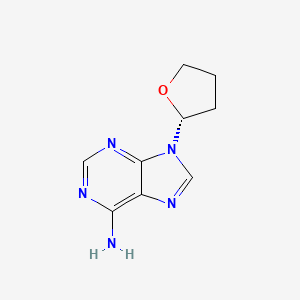

9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

SQ 22536 wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, die Adenylatcyclase zu hemmen, umfassend eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Untersuchung der Rolle von cAMP in verschiedenen chemischen Reaktionen und Prozessen.

Biologie: Untersuchung der Auswirkungen von cAMP auf Zellfunktionen und Signalwege.

Medizin: Erforschung seines potenziellen therapeutischen Nutzens bei Krankheiten, an denen die cAMP-Signalübertragung beteiligt ist, wie z. B. Herz-Kreislauf-Erkrankungen und Diabetes

Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf cAMP-Signalwege abzielen.

5. Wirkmechanismus

SQ 22536 übt seine Wirkung aus, indem es die Adenylatcyclase hemmt, ein Enzym, das für die Umwandlung von Adenosintriphosphat (ATP) in cyclisches Adenosinmonophosphat (cAMP) verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert SQ 22536 den cAMP-Spiegel in Zellen und beeinflusst so verschiedene cAMP-abhängige Signalwege . Diese Hemmung kann sich auf Prozesse wie die Aktivierung der Proteinkinase A, die Genexpression und den Zellstoffwechsel auswirken .

Wirkmechanismus

Target of Action

The primary target of 9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine is the cytokinin oxidase/dehydrogenase (CKX) enzyme, specifically from Arabidopsis thaliana (AtCKX2) . CKX plays a crucial role in the regulation of cytokinins, hormones that control various processes in plants, including cell division and differentiation, seed germination, bud formation, and senescence .

Mode of Action

The compound interacts with its target, the CKX enzyme, by inhibiting its activity . This inhibition affects the cytokinin signaling pathway, as evidenced by the induction of ARR5 gene expression, a member of the A-type response regulator family classified as cytokinin primary response genes .

Biochemical Pathways

The inhibition of CKX leads to an increase in cytokinin levels, which in turn affects multiple biochemical pathways. Cytokinins are involved in numerous processes in plants, including cell division and differentiation, regulation of seed germination, bud formation, and senescence . Therefore, the compound’s action can have wide-ranging effects on plant growth and development.

Pharmacokinetics

Similar compounds have been shown to be metabolized to their active forms via enzymatic processes

Result of Action

The inhibition of CKX by this compound leads to increased cytokinin activity, which can have positive effects on plant growth and development . For example, in vitro and in vivo experiments with similar compounds have shown positive effects on plant growth and development . These effects are also reflected in increased yields of some crops, such as wheat, corn, and oilseed rape, and some vegetables .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on the specific plant species and growth conditions

Biochemische Analyse

Biochemical Properties

9-(Tetrahydrofuran-2-yl)-9h-purin-6-amine plays a significant role in biochemical reactions, particularly those involving nucleic acids. It interacts with enzymes such as adenylate cyclase, which is crucial for the conversion of ATP to cyclic AMP (cAMP). This interaction can inhibit the enzyme’s activity, thereby affecting the levels of cAMP within the cell . Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cells are diverse and profound. It has been observed to influence cell signaling pathways, particularly those involving cAMP, which plays a pivotal role in regulating cellular metabolism, gene expression, and cell proliferation . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the metabolic flux, impacting the overall energy balance within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenylate cyclase, inhibiting its activity and reducing the production of cAMP . This inhibition can lead to downstream effects on various signaling pathways that rely on cAMP as a secondary messenger. Additionally, this compound can interact with other enzymes and proteins, either inhibiting or activating their functions, which in turn affects cellular processes such as gene expression and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular stress, apoptosis, and toxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It interacts with enzymes such as adenylate cyclase, affecting the levels of cAMP and other metabolites within the cell . These interactions can influence metabolic flux and the overall balance of metabolites, impacting cellular energy homeostasis and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and activity within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

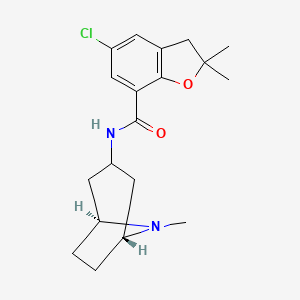

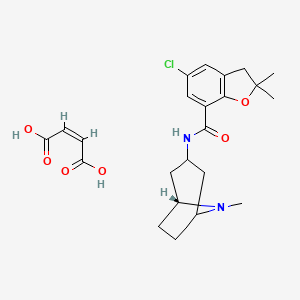

Vorbereitungsmethoden

The synthesis of SQ 22536 involves the reaction of adenine with tetrahydrofuran under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce SQ 22536 in bulk quantities .

Analyse Chemischer Reaktionen

SQ 22536 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern und zu verschiedenen Derivaten führen.

Substitution: SQ 22536 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

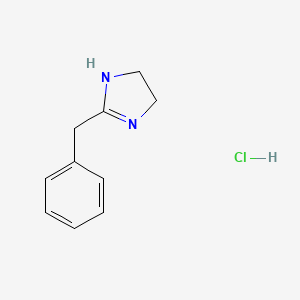

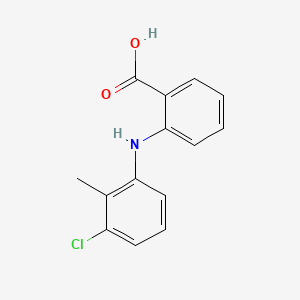

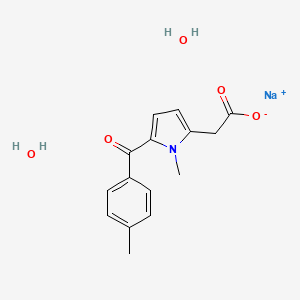

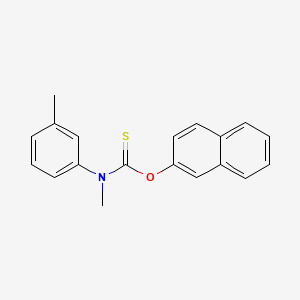

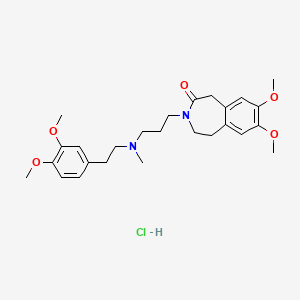

SQ 22536 ist aufgrund seiner spezifischen Hemmung der Adenylatcyclase einzigartig. Ähnliche Verbindungen umfassen:

2',5'-Didesoxyadenosin: Ein weiterer Adenylatcyclase-Hemmer mit unterschiedlicher Potenz und Spezifität.

MDL-12,330A Hydrochlorid: Ein potenter Adenylatcyclase-Hemmer mit einer anderen chemischen Struktur.

N6,2'-O-Dibutyryladenosin 3',5'-cyclisches Monophosphat Natriumsalz: Ein cAMP-Analogon, das die Wirkungen von cAMP in Zellen nachahmen kann.

Diese Verbindungen unterscheiden sich in ihren chemischen Strukturen, Potenzen und Spezifitäten, wodurch SQ 22536 ein einzigartiges Werkzeug zur Untersuchung von cAMP-bezogenen Prozessen darstellt .

Eigenschaften

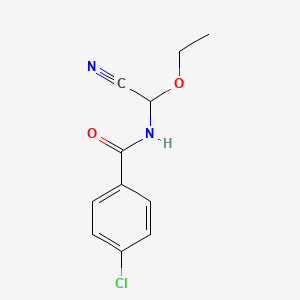

IUPAC Name |

9-(oxolan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHMZCMKHPHFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17318-31-9 | |

| Record name | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17318-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17318-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Tetrahydrofuryl)adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

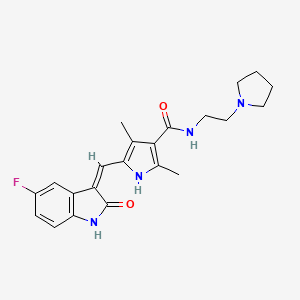

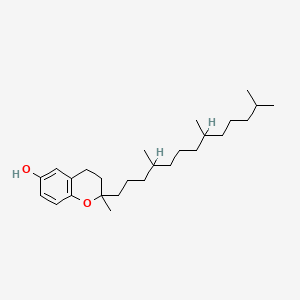

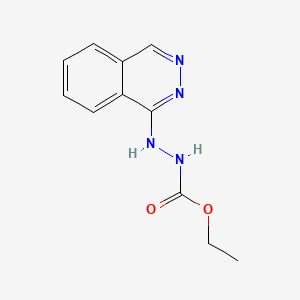

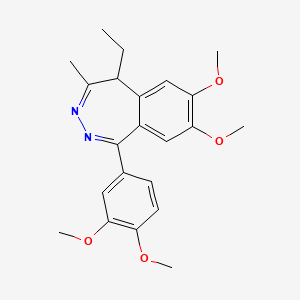

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.